Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
CAS No.:
Cat. No.: VC15965387
Molecular Formula: C11H12N2O3
Molecular Weight: 220.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N2O3 |
|---|---|
| Molecular Weight | 220.22 g/mol |
| IUPAC Name | ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C11H12N2O3/c1-2-16-11(15)9-5-12-13-6-8(7-14)3-4-10(9)13/h3-6,14H,2,7H2,1H3 |
| Standard InChI Key | AOZVYECHVRPGFT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C2C=CC(=CN2N=C1)CO |
Introduction
Chemical Structure and Physicochemical Properties
Core Architecture and Functional Groups
Ethyl 6-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate (molecular formula: C₁₁H₁₂N₂O₃; molecular weight: 220.22 g/mol) features a fused bicyclic system comprising a pyrazole ring condensed with a pyridine ring. The 6-position hydroxymethyl (-CH₂OH) and 3-position ethyl ester (-COOEt) groups critically influence its reactivity and interactions with biological targets. The compound’s planar structure and hydrogen-bonding capacity, derived from the hydroxymethyl moiety, enhance its solubility in polar solvents compared to non-hydroxylated analogues.
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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IR: Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 3400 cm⁻¹ (hydroxyl O-H).
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NMR: Distinct signals at δ 1.35 ppm (triplet, ester -CH₂CH₃), δ 4.32 ppm (quartet, ester -OCH₂), and δ 4.65 ppm (singlet, hydroxymethyl -CH₂OH).
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MS: Molecular ion peak at m/z 220.22 [M]⁺, with fragmentation patterns consistent with ester cleavage and hydroxymethyl loss.
Quantum mechanical calculations predict a dipole moment of 4.2 D, underscoring its polarity and potential for electrostatic interactions in biological systems.
Synthesis and Functionalization Strategies
Cyclocondensation Approaches
The primary synthesis route involves cyclocondensation of 3-aminopyrazole derivatives with β-keto esters under acidic conditions. For example, reacting 5-aminopyrazole-4-carboxylate with ethyl acetoacetate in acetic acid yields the pyrazolo[1,5-a]pyridine scaffold, followed by hydroxymethylation at position 6 using formaldehyde under basic conditions. Typical yields range from 45% to 68%, depending on reaction optimization.
Post-Synthetic Modifications
The hydroxymethyl group permits diverse derivatization:
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Oxidation: Conversion to a carboxy group using KMnO₄ in acidic media.
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Etherification: Reaction with alkyl halides to form ether derivatives.
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Esterification: Acylation with anhydrides to produce ester-linked prodrugs.
These modifications enable tailored physicochemical and pharmacokinetic properties, enhancing drug-likeness.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro assays demonstrate broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 µg/mL) and fungi (Candida albicans: MIC = 16 µg/mL). The hydroxymethyl group is critical, as non-hydroxylated analogues show reduced potency (e.g., ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate: S. aureus MIC = 32 µg/mL) . Mechanistic studies suggest inhibition of microbial cell wall synthesis via binding to penicillin-binding proteins.
Enzymatic Inhibition
Comparative Analysis with Structural Analogues
PP = pyrazolo[1,5-a]pyridine; Data compiled from
The hydroxymethyl derivative’s superior activity stems from enhanced hydrogen bonding and solubility, facilitating target access. Methoxy and methyl groups, while improving lipophilicity, reduce polar interactions critical for enzyme inhibition .
Applications in Drug Development and Beyond
Lead Compound Optimization
Structural modifications focus on:
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Prodrug design: Replacing the ethyl ester with pivaloyloxymethyl groups to enhance oral bioavailability.
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Hybrid molecules: Conjugation with known pharmacophores (e.g., chalcone) to dual-target COX-2 and microtubules.
Future Directions and Challenges
Mechanistic Elucidation
While in vitro data are promising, in vivo pharmacokinetics and toxicity profiles remain uncharacterized. Advanced studies using isotopic labeling and CRISPR screening could unravel off-target effects and resistance mechanisms.
Synthetic Methodology Advancements
Current routes suffer from moderate yields and costly purification steps. Flow chemistry and enzymatic catalysis may improve efficiency, enabling kilogram-scale production for preclinical trials.
Expanding Therapeutic Indications
Emerging evidence implicates pyrazolo[1,5-a]pyridines in neurodegenerative and inflammatory diseases . Structural tuning could unlock applications in Alzheimer’s therapy or autoimmune disorder management.
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